molecular formula C23H26N2O5 B15285654 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid

2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid

Cat. No.: B15285654
M. Wt: 410.5 g/mol
InChI Key: OQDQZWFFGFLZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Gly-OH: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, leucine (Leu), and glycine (Gly). The Fmoc group is widely used due to its stability under acidic conditions and ease of removal under basic conditions, making it ideal for sequential peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-OH typically involves the coupling of Fmoc-protected leucine with glycine. The Fmoc group can be introduced by reacting the amine group of leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Leu is then coupled with glycine using standard peptide coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or DIPCDI (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods: Industrial production of Fmoc-Leu-Gly-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Leu-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: Removal of the Fmoc group yields the free amine form of the peptide.

    Coupling: Formation of longer peptide chains or complex peptides.

Scientific Research Applications

Chemistry: Fmoc-Leu-Gly-OH is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block for creating complex peptide sequences in research and drug development .

Biology and Medicine: In biological research, Fmoc-Leu-Gly-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the development of peptide-based therapeutics and diagnostic tools .

Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .

Mechanism of Action

The mechanism of action of Fmoc-Leu-Gly-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The leucine and glycine residues contribute to the structural and functional properties of the resulting peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-Leu-Gly-OH is unique due to its specific combination of leucine and glycine residues, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of both hydrophobic (leucine) and small (glycine) amino acids allows for versatile applications in peptide design and synthesis .

Properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQZWFFGFLZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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